molecular formula C15H9ClFNO3 B2661628 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 303997-16-2

2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2661628
CAS No.: 303997-16-2
M. Wt: 305.69
InChI Key: RYCYMPWGFGICTD-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 303997-16-2) is a phthalimide derivative with the molecular formula C₁₅H₉ClFNO₃ and a molar mass of 305.69 g/mol . Its structure features a central isoindole-1,3-dione core substituted with a (2-chloro-6-fluorophenyl)methoxy group. Phthalimide derivatives are recognized for diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO3/c16-12-6-3-7-13(17)11(12)8-21-18-14(19)9-4-1-2-5-10(9)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYMPWGFGICTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-chloro-6-fluorophenol with phthalic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isoindole ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between the target compound and analogous phthalimide derivatives:

Table 1: Comparative Analysis of Phthalimide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity
2-[(2-Chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione (Target) 303997-16-2 C₁₅H₉ClFNO₃ 305.69 (2-Chloro-6-fluorophenyl)methoxy Not explicitly stated; inferred from phthalimide class
5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione Not provided C₁₄H₆Cl₂FNO₂ 328.11 5,6-Dichloro (isoindole), 2-fluorophenyl Antimicrobial, structural studies
5-(4-Aminophenoxy)-2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (Compound 10) 100880-61-3 C₂₀H₁₆N₂O₃ 340.36 4-Aminophenoxy, 3-aminophenyl High activity in MT gyrase supercoiling assay
2-(2-Oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione 78879-20-6 C₁₁H₉NO₃ 203.20 2-Oxopropyl No explicit activity data; used in synthesis
2-[(4-Aminophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione 100880-61-3 C₁₅H₁₂N₂O₂ 252.28 4-Aminophenylmethyl Potential hydrogen-bonding interactions
2-[6-(Methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione 59501-75-6 C₁₅H₁₉NO₂S 277.38 6-(Methylsulfanyl)hexyl Drug impurity reference; lipophilicity studies

Key Observations:

Halogenation Effects :

  • The target compound and 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione both feature halogen substituents (Cl, F), which increase electrophilicity and may enhance binding to biological targets via hydrophobic or van der Waals interactions . However, the dichloro derivative’s higher molecular weight (328.11 g/mol) could reduce solubility compared to the target compound (305.69 g/mol).

Amino Group Contributions: Compound 10 (C₂₀H₁₆N₂O₃) demonstrates potent activity in the MT gyrase assay, attributed to its dual amino groups, which likely facilitate hydrogen bonding with enzyme active sites . In contrast, the target compound lacks amino substituents, relying on halogen interactions for bioactivity.

The 6-(methylsulfanyl)hexyl substituent in 59501-75-6 enhances lipophilicity, suggesting improved membrane permeability but possible toxicity concerns .

Biological Activity

The compound 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article presents a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H18ClFN2O3S
  • Molecular Weight : 468.93 g/mol
  • InChIKey : VESNBKXXGBQBFJ-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 and MDA-MB-468 Cell Lines : The compound demonstrated notable antiproliferative activity, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-75.0
MDA-MB-4686.2
Jurkat4.5

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

  • Topoisomerase Inhibition : Molecular docking studies suggest that the compound binds effectively to topoisomerase I, disrupting DNA replication and leading to apoptosis in cancer cells .
  • Induction of Apoptosis : The compound triggers apoptotic pathways, as evidenced by increased expression of pro-apoptotic markers in treated cells .

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity:

  • The presence of the chlorine and fluorine substituents on the phenyl ring enhances lipophilicity, improving cellular uptake.
  • The methoxy group contributes to increased electron density, which is critical for interaction with biological targets .

Study on Antitumor Activity

A study evaluated a series of isoindole derivatives, including this compound, for their antitumor properties. The results indicated that modifications at specific positions on the isoindole core could enhance cytotoxicity against breast cancer cell lines. Notably, compounds with halogen substitutions exhibited improved activity due to better receptor binding .

Immunomodulatory Effects

In addition to anticancer properties, preliminary investigations suggest that this compound may possess immunomodulatory effects, enhancing immune response in certain contexts. This dual functionality could make it a candidate for combination therapies in oncology .

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